N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a pyrrolidinylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation reactions.
Formation of the Benzamide Group: The benzamide group can be synthesized by reacting benzoyl chloride with an amine.
Introduction of the Pyrrolidinylsulfonyl Moiety: This step involves the reaction of the benzamide intermediate with pyrrolidine and sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzamide groups.
Reduction: Reduced forms of the thiazole ring and benzamide group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, while the pyrrolidinylsulfonyl moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Lacks the pyrrolidinylsulfonyl group.
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of the pyrrolidinylsulfonyl group.
Uniqueness
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which enhances its solubility and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGIZCOBQIIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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